N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide

Description

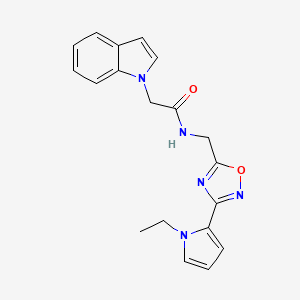

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 1-ethyl-pyrrole moiety and an acetamide group linked to a 1H-indole at the 1-yl position.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-2-23-10-5-8-16(23)19-21-18(26-22-19)12-20-17(25)13-24-11-9-14-6-3-4-7-15(14)24/h3-11H,2,12-13H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIWHVWEDBBGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves the condensation of appropriate indole and pyrrole derivatives with oxadiazole intermediates. The synthetic route might include the preparation of the oxadiazole ring via a cyclization reaction, followed by the attachment of the pyrrole and indole units under mild reaction conditions. Catalysts like Lewis acids may be employed to facilitate the reactions, with careful control of temperature and pH to ensure optimal yields.

Industrial Production Methods: For industrial-scale production, process optimization is crucial. This may involve multi-step syntheses using batch or continuous flow reactors. Automation and precise monitoring of reaction parameters like temperature, pressure, and reactant concentrations help achieve high purity and yield. Solvent selection and purification steps are also critical to minimize by-products and impurities.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and indole moieties exhibit significant antimicrobial activities. For example, derivatives similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies employing the Diameter of Inhibition Zone (DIZ) assay have reported promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The indole and oxadiazole frameworks are known for their anticancer properties. Compounds with these structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

N-substituted oxadiazoles have been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the indole or oxadiazole rings can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the indole nitrogen | Increased antimicrobial potency |

| Variation in the oxadiazole ring substituents | Enhanced anticancer activity |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how structural modifications can enhance efficacy .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Antimicrobial Efficacy

In a study investigating a series of oxadiazole derivatives, N-substituted compounds were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the indole moiety significantly improved antimicrobial activity compared to unmodified counterparts .

Case Study 2: Anticancer Potential

Another study focused on evaluating the anticancer effects of similar compounds on human cancer cell lines. The findings suggested that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity against breast cancer cells .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. The pyrrole and indole rings are known to interact with enzymes and receptors, modulating their activity. The oxadiazole moiety can form hydrogen bonds and other interactions, influencing the compound's binding affinity and selectivity. The exact pathways involved depend on the biological context, but it often includes disruption of critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Oxadiazole-Containing Proteasome Inhibitors ()

Compounds 11as , 12a , and 12b share the 1,2,4-oxadiazole core but differ in substituents:

- 11as: Pyridin-3-yl group at the oxadiazole 3-position; isopropyl and 4-chlorophenoxy acetamide.

- 12a/b : p-Tolyl group at oxadiazole 3-position; isobutyl or ethyl and p-tolyloxy acetamide.

Key Comparisons :

The indole-1-yl acetamide differs from phenoxy acetamides in 11as/12a/b, which could alter target binding or metabolic stability.

Indole Acetamide Antioxidants ()

Compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) feature:

- Hydroxyimino group at indole-3-position.

- Chlorophenyl acetamide substituent.

Key Comparisons :

The indole-1-yl vs. indole-3-yl substitution may influence conformational stability or receptor interactions.

1,3,4-Oxadiazole Derivatives ()

Compounds like 8a-w feature:

- 1,3,4-Oxadiazole core (vs. 1,2,4 in the target).

- Sulfanyl and indole-3-ylmethyl groups.

Key Comparisons :

Research Implications and Gaps

- Structural Insights : The target compound’s unique ethyl-pyrrole-oxadiazole-indole triad warrants exploration of its electronic properties (e.g., dipole moments, H-bonding capacity) compared to analogs.

- Bioactivity Prediction: Proteasome inhibition (as in ) is plausible due to oxadiazole-acetamide motifs, but antioxidant activity () is less likely without hydroxyimino groups.

- Synthetic Challenges : Isomer ratios in NMR (e.g., 4:1 in 11as ) suggest possible rotameric states; similar analysis is needed for the target compound.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrrole ring, and an oxadiazole group. The presence of these functional groups is crucial for its biological activity.

Molecular Formula

- C : 18

- H : 20

- N : 4

- O : 1

Structural Representation

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, oxadiazoles have been shown to inhibit various bacterial strains effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

The indole and oxadiazole components are associated with anticancer activity. Studies have demonstrated that compounds containing these moieties can induce apoptosis in cancer cells by activating intrinsic pathways. The structure–activity relationship (SAR) suggests that modifications in the indole or oxadiazole rings can enhance potency against specific cancer types.

Study 1: Antitubercular Activity

A study focused on the design and synthesis of related compounds showed that certain oxadiazole derivatives had significant antitubercular activity. Compounds were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) in the low µg/mL range, indicating strong efficacy against this pathogen .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values suggesting low toxicity to normal cells while maintaining high selectivity for cancer cells. The selectivity index (SI) was calculated to be over 10, indicating a promising therapeutic window .

Study 3: Mechanistic Insights

Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions and hydrogen bonding. This interaction profile suggests a potential mechanism for its anticancer effects by stabilizing protein conformations essential for cell survival .

Research Findings Summary

| Activity | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | < 0.016 μg/mL | Inhibition of cell wall synthesis |

| Anticancer | HeLa Cells | ~10 µM | Induction of apoptosis |

| Cytotoxicity | Normal Vero Cells | > 64 μg/mL | Selective toxicity towards cancer cells |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including cyclization of the oxadiazole core, alkylation of the pyrrole moiety, and amide coupling for the indole-acetamide group. Key steps require precise control of temperature (e.g., reflux conditions), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., sodium hydroxide). Purification via column chromatography or crystallization ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides and oxadiazoles. Purity is assessed via HPLC or TLC .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Start with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, antimicrobial susceptibility testing (e.g., MIC determination), and enzyme inhibition studies targeting receptors like kinases or proteases. Structural analogs with indole and oxadiazole moieties often show activity against these targets .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s structure-activity relationship (SAR)?

- Molecular docking simulations (e.g., AutoDock Vina) predict binding interactions with biological targets like kinase domains. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. These methods guide rational modifications, such as optimizing substituents on the pyrrole or indole moieties .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Comparative assays under standardized conditions (e.g., identical cell lines or enzyme isoforms) minimize variability. For example, analogs with methoxy groups may show enhanced solubility but reduced membrane permeability, requiring logP measurements to explain discrepancies in potency .

Q. How can reaction yield and scalability be improved for multi-step synthesis?

- Employ Design of Experiments (DoE) methodologies (e.g., factorial design) to optimize variables like temperature, solvent ratio, and catalyst loading. Computational reaction path searches (e.g., using quantum chemistry software) identify energy-efficient pathways, reducing trial-and-error experimentation .

Q. What are the challenges in assessing metabolic stability and in vivo efficacy?

- Use hepatic microsome assays to evaluate phase I/II metabolism and identify vulnerable sites (e.g., oxadiazole ring oxidation). For in vivo studies, formulate the compound using biocompatible carriers (e.g., PEGylated liposomes) to enhance bioavailability. Pharmacokinetic profiling (e.g., AUC, Cmax) in rodent models validates dosing regimens .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Oxadiazoles are prone to hydrolysis under acidic conditions, requiring buffered solutions (pH 6–8) during biological assays. Lyophilization may enhance long-term storage stability .

Methodological Considerations

- Synthesis Optimization : Prioritize protecting groups for reactive sites (e.g., indole NH) during coupling reactions to prevent side products .

- Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.